![molecular formula C18H25Cl2N3O3S B4623745 1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)
1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine
Übersicht
Beschreibung
Compounds containing piperazine and its derivatives exhibit a wide range of biological and chemical activities. The focus of the research is often on synthesizing novel derivatives and exploring their structural, physical, and chemical properties to understand their potential applications better.
Synthesis Analysis
Several studies have detailed the synthesis of piperazine derivatives. For instance, Shirini et al. (2017) demonstrated the use of 1,4-disulfopiperazine-1,4-diium chloride as a green and efficient catalyst in the synthesis of phthalazine derivatives, highlighting the simplicity and high yield of this method (Shirini, Tahereh Ghauri Koodehi, & O. Goli-Jolodar, 2017).
Molecular Structure Analysis
The structure of piperazine derivatives has been extensively studied. For example, Girish et al. (2008) characterized the crystal structure of a sulfonyl-piperidinyl compound, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom (H. R. Girish et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to a variety of products with potential biological activity. Aziz‐ur‐Rehman et al. (2017) discussed the synthesis of 1,3,4-oxadiazole and sulfamoyl functionalities, indicating valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for understanding the applications of these compounds. The studies often involve characterizing these properties through various spectroscopic and crystallographic techniques.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of these compounds. For instance, Vinaya et al. (2009) explored the antimicrobial activity of sulfonyl-piperidine derivatives, providing insights into their structure-activity relationship (K. Vinaya et al., 2009).
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives: Metabolism and Therapeutic Potential
Arylpiperazine derivatives, including the compound of interest, are known for their clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. Such metabolites distribute extensively in tissues, including the brain, showing a variety of serotonin receptor-related effects. The metabolites' formation and their pharmacological actions highlight the therapeutic potential of arylpiperazine derivatives in mental health disorders (Caccia, 2007).
Sulfonamide Applications: From Antibacterials to Cancer Therapy
Sulfonamides, characterized by the sulfonamide moiety, have been utilized in a range of clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent developments have introduced novel drugs incorporating this group, showing significant antitumor activity. The versatility of sulfonamides, demonstrated through various patents and research, underscores their potential in developing treatments for glaucoma, cancer, and other diseases (Carta, Scozzafava, & Supuran, 2012).
Environmental and Analytical Applications
Beyond therapeutic applications, the chemical frameworks related to 1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine have shown potential in environmental and analytical chemistry. For instance, the study of perfluoroalkyl acids and their derivatives, including sulfonates and carboxylates, provides insights into the environmental persistence and bioaccumulation potential of such compounds, which is crucial for assessing environmental risks and developing safer alternatives (Conder et al., 2008).
Eigenschaften
IUPAC Name |
[1-[(3,4-dichlorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O3S/c1-21-8-10-22(11-9-21)18(24)15-4-6-23(7-5-15)27(25,26)13-14-2-3-16(19)17(20)12-14/h2-3,12,15H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWVNIEULJKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3,4-Dichlorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)
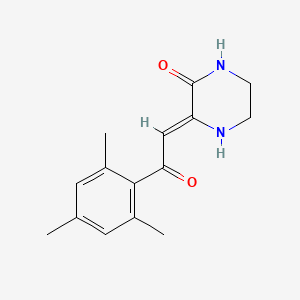

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4623673.png)
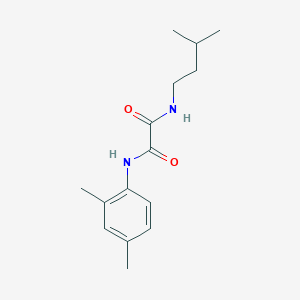
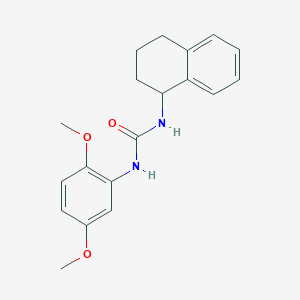
![4-{2-cyano-2-[(4-methylphenyl)sulfonyl]vinyl}benzoic acid](/img/structure/B4623711.png)
![3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4623724.png)
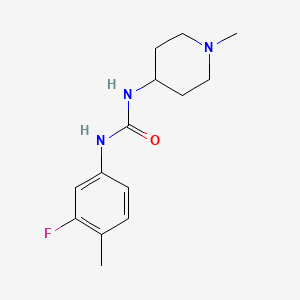
![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)
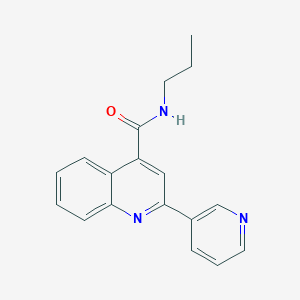
![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)